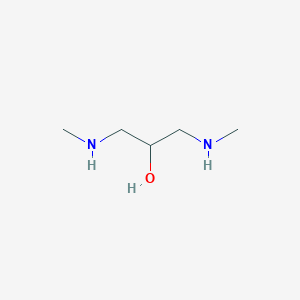

1,3-Bis(methylamino)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

BMAP can be synthesized using various methods, including the reaction of formaldehyde and dimethylamine. The reaction produces 1,3-dimethylamino-2-propanol, which can be further reacted with formaldehyde and methylamine to obtain BMAP.

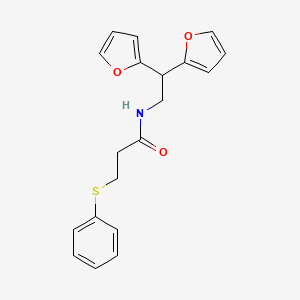

Molecular Structure Analysis

1,3-Bis(methylamino)propan-2-ol contains a total of 21 bonds; 7 non-H bonds, 4 rotatable bonds, 2 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .

Physical And Chemical Properties Analysis

The molecular formula for BMAP is C6H16N2O and has a molecular mass of 132.21 g/mol. The compound has a boiling point of 219-220°C and a melting point of -34°C. BMAP is a strong base and a good nucleophile, and it reacts readily with acids, forming salts.

Wissenschaftliche Forschungsanwendungen

Synthesis of Amino Acids and Peptides BMAP is used in the synthesis of amino acids and peptides. These are fundamental building blocks of proteins and have wide-ranging applications in biological research and drug development.

Schiff Base Formation

BMAP can be used to synthesize Schiff bases . Schiff bases are versatile molecules that have received great attention in different fields. They have been used as dyes, pigments, corrosion inhibitors, thermo-stable materials, catalysts, and in medical applications as antifungal, anticancer, and antibacterial agents .

Wirkmechanismus

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Its water solubility is slightly soluble , which may influence its bioavailability .

Result of Action

1,3-Bis(methylamino)propan-2-ol has been shown to have a variety of biological properties, including antimicrobial, antifungal, and antiviral activities. It has also been shown to be effective against cancer cells.

Action Environment

The action, efficacy, and stability of 1,3-Bis(methylamino)propan-2-ol can be influenced by various environmental factors. For instance, its solubility in water may affect its distribution in the body and its interaction with biological targets . More research is needed to fully understand how environmental factors influence the action of 1,3-bis(methylamino)propan-2-ol .

Eigenschaften

IUPAC Name |

1,3-bis(methylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-6-3-5(8)4-7-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNHRPFNCJRRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CNC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(methylamino)propan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B2633386.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)

![2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B2633395.png)

![6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2633397.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2633398.png)

![(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633399.png)